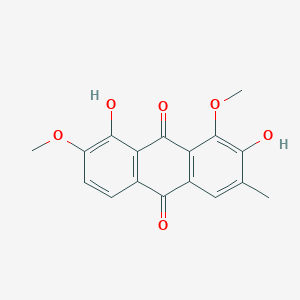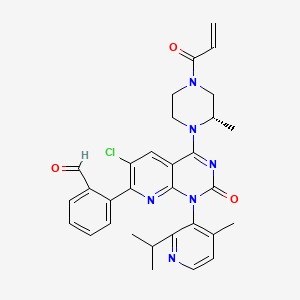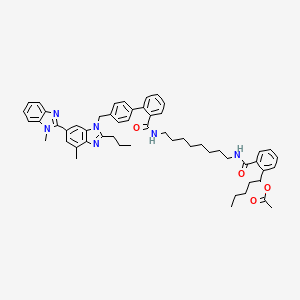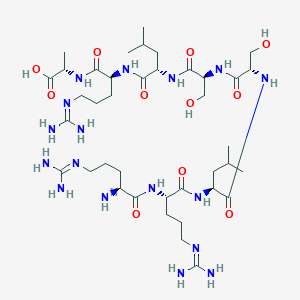
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-D-Glucose pentaacetate-13C6, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose-13C6, is a labeled derivative of glucose pentaacetate. This compound is characterized by the presence of six carbon-13 isotopes, making it a valuable tool in various scientific research applications. The acetylation of glucose enhances its stability and solubility, making it suitable for use in biochemical and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucose pentaacetate-13C6 typically involves the acetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction proceeds through the formation of intermediate acetylated glucose derivatives, which are subsequently converted to the pentaacetate form. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of A-D-Glucose pentaacetate-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the desired isotopically labeled compound .
Chemical Reactions Analysis
Types of Reactions: A-D-Glucose pentaacetate-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, yielding glucose derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as ammonia and amines are used for substitution reactions.
Major Products: The major products formed from these reactions include gluconic acid derivatives, deacetylated glucose, and various substituted glucose derivatives .
Scientific Research Applications
A-D-Glucose pentaacetate-13C6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of A-D-Glucose pentaacetate-13C6 involves its interaction with various molecular targets and pathways:
Anomerization: The compound undergoes anomerization in the presence of Lewis acids, leading to the formation of different anomers.
Metabolic Pathways: In biological systems, the compound is metabolized through glycolytic pathways, where it is converted to glucose-6-phosphate and enters the glycolysis cycle.
Comparison with Similar Compounds
A-D-Glucose pentaacetate-13C6 can be compared with other similar compounds such as:
β-D-Glucose pentaacetate: This compound differs in the configuration of the anomeric carbon and exhibits different reactivity and stability.
α-D-Galactose pentaacetate: Similar in structure but differs in the sugar moiety, leading to variations in biological activity and applications.
α-D-Mannose pentaacetate: Another acetylated sugar with distinct stereochemistry and applications in carbohydrate research.
Uniqueness: The uniqueness of A-D-Glucose pentaacetate-13C6 lies in its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Its stability and solubility make it a versatile compound in various scientific fields .
Properties
Molecular Formula |
C16H22O11 |
|---|---|
Molecular Weight |
396.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1 |
InChI Key |
LPTITAGPBXDDGR-CJRUQKGDSA-N |
Isomeric SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


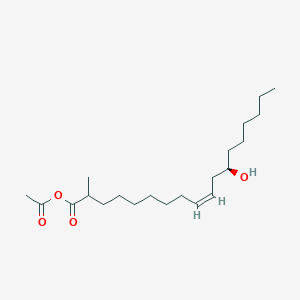
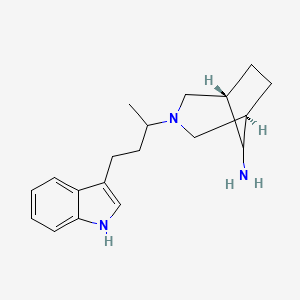
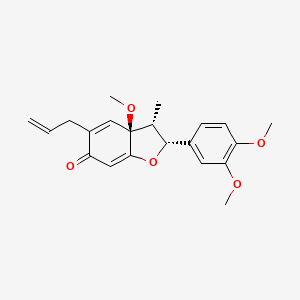

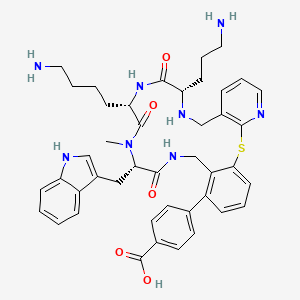
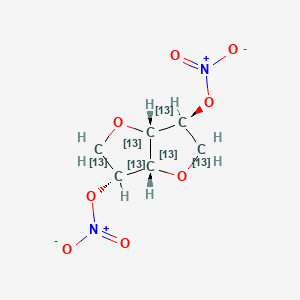
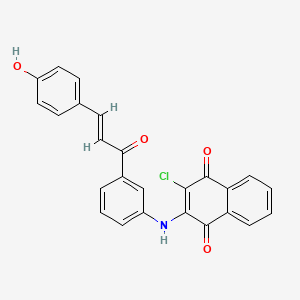

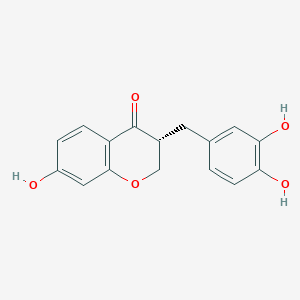
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
